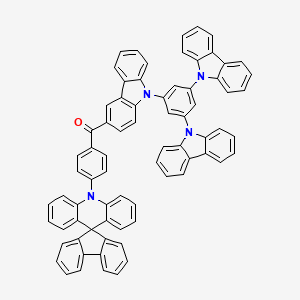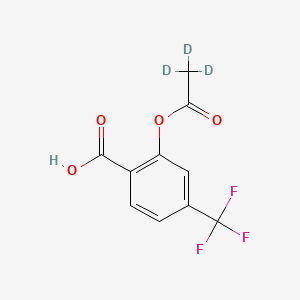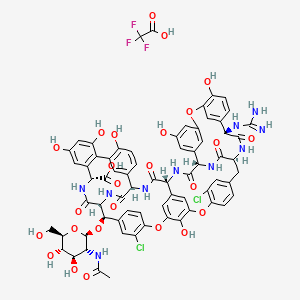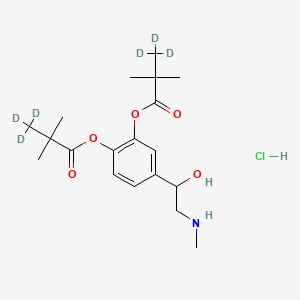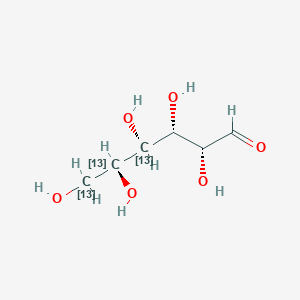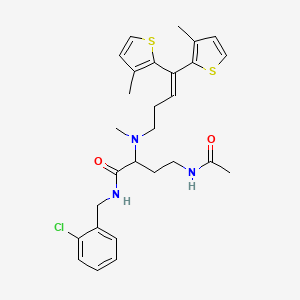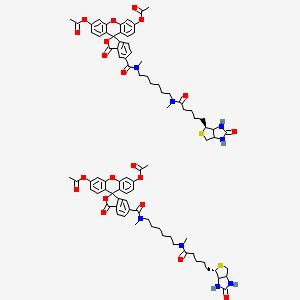
Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol) is a synthetic derivative of cortisol, a steroid hormone produced by the adrenal gland. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications. The molecular formula of Hydrocortisone-2,2,4,6,6,21,21-d7 is C21H23D7O5, and it has a molecular weight of 369.5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrocortisone-2,2,4,6,6,21,21-d7 involves the incorporation of deuterium atoms into the cortisol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Hydrocortisone-2,2,4,6,6,21,21-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone-2,2,4,6,6,21,21-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Hydrocortisone-2,2,4,6,6,21,21-d7 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Hydrocortisone-2,2,4,6,6,21,21-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of cortisol metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of cortisol in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
Hydrocortisone-2,2,4,6,6,21,21-d7 exerts its effects by binding to glucocorticoid receptors in the body. This binding activates the receptor, leading to the regulation of gene expression and modulation of various physiological processes. The molecular targets include enzymes involved in glucose metabolism, immune response, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The non-deuterated form of the compound.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used in various medical treatments.
Uniqueness
Hydrocortisone-2,2,4,6,6,21,21-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies .
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2 |
InChI Key |
JYGXADMDTFJGBT-BCRCSIFJSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
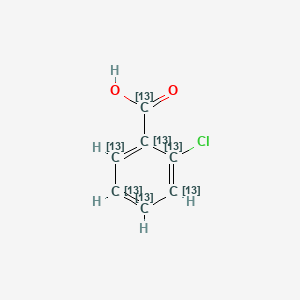
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
